N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20(28)14-17-15-30-22(24-17)25-21(29)16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHDZSKULVGRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2-bromo-1-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-one reacts with thioacetamide in ethanol under reflux to yield 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazole-2-amine. This intermediate is critical for subsequent functionalization.
Reaction Conditions:
Optimization of Reaction Parameters
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate thiazole formation. A study demonstrated that microwave heating at 120°C for 20 minutes increased the yield to 85% compared to conventional reflux.
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Time (minutes) | 720 | 20 |
| Yield (%) | 70 | 85 |
Solvent and Catalyst Screening
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis confirmed >98% purity using a C18 column (mobile phase: acetonitrile/water 70:30, flow rate: 1.0 mL/min).
Industrial-Scale Production Challenges
Purification Difficulties
The compound’s low solubility in aqueous solvents necessitates column chromatography for purification, which is cost-prohibitive at scale. Alternative methods, such as recrystallization from ethyl acetate/hexane, are under investigation.
Stability of Intermediates
The α-haloketone precursor is prone to degradation under humid conditions. Industrial protocols recommend inert atmosphere storage and immediate use post-synthesis.
Recent Advances and Applications
Green Chemistry Approaches
A solvent-free mechanochemical synthesis achieved 78% yield in 30 minutes, reducing waste generation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
| Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Aspergillus niger | 15 µg/mL |
These results suggest that the compound possesses moderate to strong activity against common pathogens, making it a candidate for further development as an antimicrobial agent.
Antitumor Activity
Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. This compound has been evaluated for its potential as an anticancer agent.
Case Study: In vitro Evaluation of Antitumor Activity
In a study involving various cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. The results indicated a dose-dependent effect, with IC50 values ranging from 5 to 20 µM across different cell lines.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics is crucial for assessing the therapeutic potential of the compound. Preliminary studies suggest:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : It undergoes hepatic metabolism with potential for drug-drug interactions.
Safety evaluations indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal toxicity observed in animal models.
Mechanism of Action
The mechanism of action of N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Thiazole Backbones
Compound 4 (from ):
- Structure : N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide.
- Key Differences :
- Replaces benzamide with a bulkier acetamide-acetamido chain.
- Substitutes 2-fluorophenyl with a 4-chlorophenyl group on the piperazine.
- Impact : The bromophenyl-thiazole and chlorophenyl-piperazine groups may enhance metabolic stability but reduce solubility compared to the target compound .
1f, 1g, 2a, 2b (from ):
- Shared Features : Piperazine-thiazole backbone with urea linkers.
- Example : 1g (1-(4-(4-((4-(2-(2-(2-Hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea).
Compound 132 (from ):
- Structure : A cyclic ortho-CN-pseudopeptide conjugate with a 2-fluorophenyl-piperazine group.
- Key Differences: Incorporates a triazole linker and fluorophenyl-acetophenone, increasing steric bulk.
- Activity : Designed for antibiotic delivery, highlighting how piperazine-fluorophenyl motifs enhance cell permeability .
Analogues with Modified Linkers or Substitutions
S-Alkylated 1,2,4-Triazoles (from ):
- Example: (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15]).
- Comparison : Replaces thiazole with triazole and introduces sulfonyl groups.
- Impact : Sulfonyl groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound .
Thiazol-2-yl Acetamides (from ):
- Example : 2-(4-hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide (7).
- Differences : Hydroxypiperidine replaces fluorophenyl-piperazine; phenyl-thiazole lacks benzamide.
Pharmacological and Physicochemical Data
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitutions : Fluorophenyl groups (as in the target compound) improve receptor binding affinity over chlorophenyl or hydroxyphenyl analogues due to optimal electronegativity and steric fit .
- Linker Modifications : Benzamide (target) vs. urea () or triazole () alters hydrogen-bonding capacity, affecting target selectivity.
- Thiazole vs. Triazole : Thiazole-based compounds (target, ) exhibit better membrane permeability than triazole derivatives .
Biological Activity
N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C24H27FN4O5S
- Molecular Weight : 482.56 g/mol
The structure includes a thiazole moiety, a piperazine ring, and a fluorophenyl group, which contribute to its biological properties.
This compound exhibits various biological activities primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Its mechanism of action can be summarized as follows:
- Serotonin Receptor Modulation : The piperazine ring is known for its interaction with serotonin receptors, which may mediate anxiolytic and antidepressant effects.
- Inhibition of Enzymatic Activity : The thiazole moiety has been implicated in the inhibition of certain kinases, potentially leading to anti-cancer properties.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit significant antidepressant and anxiolytic effects. The modulation of serotonin receptors plays a crucial role in these activities. For instance, studies have shown that piperazine derivatives can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .
Anticancer Activity
The thiazole component has been associated with anticancer properties. In vitro studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have shown promising results against various cancer cell lines .
Antimicrobial Activity
Some derivatives of benzamide compounds exhibit antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways in pathogens .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and receptor binding affinity |
| Thiazole Moiety | Contributes to anticancer and antimicrobial activity |
| Piperazine Ring | Essential for interaction with serotonin receptors |
Case Studies
- Antidepressant Effects : A study involving analogs of this compound demonstrated significant reductions in depression-like behaviors in animal models when administered at specific dosages .
- Anticancer Research : In vitro assays revealed that compounds with similar structures inhibited the growth of breast cancer cells, showcasing potential for further development as anticancer agents .
- Antimicrobial Testing : A recent investigation into related thiazole-benzamide derivatives found effective inhibition against Gram-positive bacteria, suggesting potential applications in treating infections .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide?
The compound is synthesized via multi-step reactions involving:
- Coupling reactions : Use of HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) to form amide bonds between the thiazole and benzamide moieties .
- Piperazine functionalization : Reaction of 2-fluorophenylpiperazine with α-ketoethyl intermediates under basic conditions (e.g., triethylamine in chloroform) .
- Purification : Column chromatography and recrystallization in methanol or ethanol to achieve >85% purity, confirmed via TLC and MS .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺) and isotopic patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages to validate stoichiometry .
Q. What preliminary biological activities have been reported for this compound?
- Antiproliferative activity : EC₅₀ values >10 µM in cancer cell lines (e.g., HeLa, MCF-7), with no selectivity (CC₅₀/EC₅₀ < 2) .
- Anti-HIV activity : Inactive against HIV-1 and HIV-2 at non-cytotoxic concentrations (EC₅₀ > CC₅₀) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic optimization : Modify logP via substituent tuning (e.g., replacing the 2-fluorophenyl group with hydrophilic moieties) to enhance bioavailability .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., piperazine oxidation) and introduce blocking groups (e.g., methyl or trifluoromethyl) .
- Formulation strategies : Encapsulation in liposomes or PEGylation to improve plasma half-life .
Q. What strategies enhance the selectivity of this compound for target receptors (e.g., dopamine or serotonin receptors)?
- Molecular docking : Model interactions with receptor binding pockets (e.g., 5-HT₁A or D₂) to identify critical residues for hydrogen bonding (e.g., benzamide carbonyl with Ser159 in 5-HT₁A) .
- SAR studies : Introduce substituents at the thiazole 4-position (e.g., methylsulfonyl or morpholine) to improve affinity and selectivity .
- Functional assays : Measure cAMP inhibition or β-arrestin recruitment to assess biased signaling .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
- Thiazole modifications : Replace the benzamide with sulfonamide groups to enhance solubility and receptor engagement .
- Piperazine substitutions : Introduce bulkier aryl groups (e.g., 4-chlorophenyl) to exploit hydrophobic pockets in target enzymes .
- Fluorophenyl optimization : Compare 2-fluoro vs. 3-fluoro isomers to balance electronic effects and metabolic stability .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Target deconvolution : CRISPR-Cas9 knockout screens to identify essential genes for activity .
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to track protein expression changes post-treatment .
- In vivo imaging : Fluorescently tagged derivatives (e.g., BODIPY conjugates) for tissue distribution studies in murine models .
Methodological Considerations
Q. How can researchers optimize reaction yields during large-scale synthesis?
- Solvent selection : Replace dichloromethane with DMF to improve solubility of intermediates .
- Catalyst screening : Test alternatives to DCC (e.g., EDC·HCl) for better coupling efficiency and easier purification .
- Process automation : Use flow chemistry for precise control of reaction parameters (e.g., temperature, residence time) .
Q. What in vitro models are appropriate for evaluating this compound’s therapeutic potential?
- 3D tumor spheroids : Mimic in vivo tumor microenvironments to assess penetration and cytotoxicity .
- Primary cell co-cultures : Include stromal cells (e.g., fibroblasts) to study off-target effects .
- Resistance models : Long-term exposure to sublethal doses to identify adaptive mechanisms (e.g., ABC transporter upregulation) .
Q. How can computational tools accelerate the development of derivatives with reduced toxicity?
- ADMET prediction : Use QSAR models to forecast hepatic clearance, hERG inhibition, and CYP450 interactions .
- Toxicity profiling : Leverage Tox21 database screening to flag structural alerts (e.g., reactive metabolites) .
- Free-energy calculations : MM-PBSA/GBSA to prioritize derivatives with stronger target binding and lower off-target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
